molecular formula C20H30O3 B163512 12-Hydroxyeicosapentaenoic acid CAS No. 81187-21-5

12-Hydroxyeicosapentaenoic acid

Cat. No.: B163512
CAS No.: 81187-21-5
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-QGQBRVLBSA-N
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Description

12-Hydroxyeicosapentaenoic acid (12-HEPE) is a small molecule that is classified as an experimental drug . It is a metabolite derived from eicosapentaenoic acid (EPA), which is an omega-3 fatty acid . It is produced by non-enzymatic oxidation of EPA and contains equal amounts of 12 (S)-HEPE and 12 ®-HEPE .


Synthesis Analysis

The production of 12-HEPE varies significantly between subjects, ranging from an 82% decrease to a 5000% increase . It is produced by the 12-lipoxygenase (12-LOX) pathway . The 12-LOX product 12-HEPE is secreted from brown adipose tissue (BAT) and acts in an autocrine/paracrine manner to stimulate lipid uptake .


Molecular Structure Analysis

The molecular structure of 12-HEPE is characterized by a chemical formula of C20H30O3 . It has an average weight of 318.457 and a monoisotopic weight of 318.219494826 . The IUPAC name for 12-HEPE is (5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid .


Chemical Reactions Analysis

The production of 12-HEPE involves the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs) via oxygenases such as cyclooxygenases, lipoxygenases, or cytochrome P450 . The 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE) is formed through the oxygenation of EPA by 12(S)-LOX .


Physical and Chemical Properties Analysis

12-HEPE is a non-enzymatic oxidation product of EPA . It is an amphipathic signaling molecule produced by the oxidation of PUFAs . It is involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Scientific Research Applications

Role in Angiogenesis

12(S)-HETE, a metabolite of arachidonic acid, has been identified as a mitogenic factor for microvascular endothelial cells, suggesting its significant role in angiogenesis. This substance promotes wound healing in endothelial cell monolayers and enhances cell growth, indicating its physiological relevance in the growth of microvascular endothelial cells (Tang et al., 1995).

Impact on Mitochondrial Functions

12(S)-HETE has been shown to affect mitochondrial functions by increasing intramitochondrial calcium concentration. This increase stimulates mitochondrial nitric oxide synthase activity, leading to mitochondrial dysfunctions and apoptosis in cardiac myocytes (Nazarewicz et al., 2007).

Neuroprotective Properties

12-HETE exhibits neuroprotective properties, particularly against excitotoxicity. It attenuates calcium influx and glutamate release and inhibits AMPA receptor activation. This action is believed to be mediated through a G-protein-coupled receptor, highlighting its potential role in protecting neurons from excitotoxicity (Hampson & Grimaldi, 2002).

Induction of Heat Shock Proteins

12-HETE induces the expression of heat shock proteins in human leukocytes, playing a critical role in stress responses at the cellular level (Köller & König, 1991).

Role in Tumor Metastasis

Research suggests that 12(S)-HETE may have a significant role in tumor cell metastasis. Endogenous production of 12(S)-HETE by tumor cells has been associated with enhanced adhesion and increased metastatic potential (Chen et al., 1994).

Association with Psoriasis

12-HETE receptor characteristics in psoriatic epidermal cells indicate a decrease in receptor number, which may represent a molecular defect in the pathophysiology of psoriasis (Arenberger, Kemény, & Ruzicka, 1992).

Intraocular Pressure Regulation

12(R)-HETE, a corneal arachidonate metabolite, has been shown to lower intraocular pressure in rabbits, indicating its potential role in eye health and disease (Masferrer, Dunn, & Schwartzman, 1990).

Correlation with Prostate Cancer

12-HETER1/GPR31, identified as a high-affinity 12(S)-HETE receptor, is significantly upregulated in prostate cancer and plays a critical role in its progression (Honn et al., 2016).

Link to Coronary Artery Disease in Diabetes

12(S)-HETE levels have been correlated with coronary artery disease in Type 2 diabetic patients, suggesting its role in atherosclerosis associated with diabetes (Zhang et al., 2013).

Regulation by Epidermal Growth Factor

12(S)-HETE production is enhanced by epidermal growth factor in A431 cells, indicating a link between growth factor signaling and 12-HETE biosynthesis (Chang et al., 1993).

Mechanism of Action

Target of Action

12-Hydroxyeicosapentaenoic acid (12-HEPE) primarily targets macrophages and human keratinocytes . It interacts with these cells to inhibit the formation of foam cells and the expression of certain genes , respectively.

Mode of Action

12-HEPE inhibits the transformation of macrophages into foam cells in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner . In human keratinocytes, 12-HEPE inhibits the expression of two genes encoding neutrophil chemoattractants, CXCL1 and CXCL2 , via retinoid X receptor α .

Biochemical Pathways

12-HEPE is a metabolite of eicosapentaenoic acid (EPA) and is formed through the oxygenation of EPA by 12(S)-LOX . It is part of the ω3 fatty acid metabolic pathway . The 12-HEPE-PPARγ axis plays a crucial role in ameliorating the pathogenesis of atherosclerosis by inhibiting foam cell formation .

Pharmacokinetics

It is known that 12-hepe is a metabolite of epa and is found in the serum of mice fed with linseed oil, which is rich in ω3 fatty acids .

Result of Action

The action of 12-HEPE results in the inhibition of foam cell formation, which is a key factor in the development of atherosclerosis . It also inhibits the expression of genes encoding neutrophil chemoattractants in human keratinocytes , thereby reducing inflammation.

Action Environment

The action of 12-HEPE can be influenced by dietary intake. For instance, the consumption of a high-fat diet supplemented with α-linolenic acid-rich linseed oil, which is a source of ω3 fatty acids, leads to an increase in the levels of 12-HEPE . This suggests that the dietary environment can significantly influence the action, efficacy, and stability of 12-HEPE.

Future Directions

Research has shown that 12-HEPE has potential therapeutic benefits. For instance, it has been found to inhibit foam cell formation and ameliorate high-fat diet-induced pathology of atherosclerosis in mice . Moreover, it has been suggested that elucidating the molecular details of the beneficial effects of n-3 PUFAs on thermogenesis, which includes 12-HEPE, could provide information that can be used for the development of novel therapeutics for obesity and its associated diseases .

Biochemical Analysis

Biochemical Properties

12-HEPE interacts with various enzymes and proteins. It is a product of the 12-lipoxygenase pathway, indicating its interaction with lipoxygenase enzymes . It also interacts with the peroxisome proliferator-activated receptor (PPAR)γ , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism.

Cellular Effects

12-HEPE has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the formation of foam cells, a type of macrophage that has ingested low-density lipoprotein . It also downregulates the expression of the genes CXCL1 and CXCL2 in keratinocytes, thereby reducing contact hypersensitivity .

Molecular Mechanism

The molecular mechanism of 12-HEPE involves its interaction with PPARγ. It inhibits the transformation of macrophages into foam cells in a PPARγ-dependent manner . This suggests that 12-HEPE exerts its effects at the molecular level by binding to PPARγ and influencing gene expression.

Temporal Effects in Laboratory Settings

It has been observed that 12-HEPE can inhibit inflammation related to contact hypersensitivity when applied topically .

Dosage Effects in Animal Models

The effects of 12-HEPE at different dosages in animal models have not been extensively studied. One study found that the administration of 12-HEPE to mice on a high-fat diet improved certain cardiovascular indices .

Metabolic Pathways

12-HEPE is involved in the omega-3 fatty acid metabolic pathway. It is a metabolite of EPA, produced through the action of the 12-lipoxygenase enzyme .

Transport and Distribution

It has been found to accumulate in the skin of mice fed with omega-3 fatty acid-rich linseed oil .

Properties

IUPAC Name

(5Z,8Z,10E,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJLMXYVFDXLS-QGQBRVLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345707
Record name 12-Hydroxyeicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81187-21-5
Record name 12-Hydroxyeicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081187215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Hydroxyeicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HYDROXYEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N395S00KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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